4'-Hydroxyphenprocoumon

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

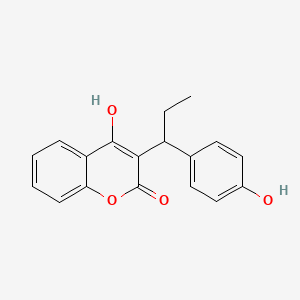

4-hydroxy-3-[1-(4-hydroxyphenyl)propyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-2-13(11-7-9-12(19)10-8-11)16-17(20)14-5-3-4-6-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNYHQZRGWFLST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971169 |

Source

|

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55789-09-8 |

Source

|

| Record name | 4'-Hydroxyphenprocoumon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055789098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4'-Hydroxyphenprocoumon

This document provides an in-depth technical guide for the chemical synthesis, purification, and comprehensive characterization of 4'-hydroxyphenprocoumon, a principal metabolite of the widely used anticoagulant, phenprocoumon. This guide is intended for researchers in medicinal chemistry, drug metabolism, and pharmacology, offering field-proven insights and robust, self-validating protocols.

Introduction: The Significance of a Metabolite

Phenprocoumon is a potent oral anticoagulant that functions as a vitamin K antagonist, effectively inhibiting the synthesis of clotting factors II, VII, IX, and X.[1][2] Its clinical efficacy is well-established, but its metabolism is complex, leading to the formation of several hydroxylated derivatives.[1][3] Among these, this compound is a significant human metabolite, formed via oxidation of the phenyl ring.[4][5] Understanding the properties of this metabolite is crucial for several reasons:

-

Pharmacokinetics: The formation of metabolites influences the parent drug's half-life and clearance.

-

Pharmacodynamics: Metabolites may possess their own biological activity, potentially contributing to or modulating the overall therapeutic and toxicological profile of the parent drug.[6]

-

Reference Standards: Pure, well-characterized this compound is essential as an analytical reference standard for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.

This guide details the de novo synthesis of this compound and the analytical methodologies required to confirm its structural identity and purity.

Chemical Synthesis of this compound

The synthesis of 3-substituted 4-hydroxycoumarins is a well-established field in organic chemistry.[7][8][9][10] The most direct and efficient strategy for synthesizing this compound involves the acid-catalyzed alkylation of 4-hydroxycoumarin with a suitable secondary benzylic alcohol, specifically 1-(4-hydroxyphenyl)propan-1-ol.

The rationale for this approach lies in the reactivity of the 4-hydroxycoumarin scaffold. The enolic hydroxyl group activates the C3 position for electrophilic attack. The benzylic alcohol, in the presence of an acid catalyst, readily forms a stabilized carbocation, which then alkylates the 4-hydroxycoumarin at the C3 position to yield the desired product.[11]

Experimental Protocol: Synthesis

Reaction Scheme: 4-Hydroxycoumarin + 1-(4-Hydroxyphenyl)propan-1-ol → this compound

Materials:

-

4-Hydroxycoumarin (≥98%)

-

1-(4-Hydroxyphenyl)propan-1-ol (≥97%)

-

Bismuth (III) trifluoromethanesulfonate (Bi(OTf)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxycoumarin (1.62 g, 10 mmol) and 1-(4-hydroxyphenyl)propan-1-ol (1.52 g, 10 mmol).

-

Solvent and Catalyst Addition: Add anhydrous 1,2-dichloroethane (40 mL) to the flask. Stir the suspension. Add bismuth (III) triflate (Bi(OTf)₃, 0.33 g, 0.5 mmol, 5 mol%) as the catalyst. The choice of Bi(OTf)₃ is based on its proven efficacy as a mild Lewis acid catalyst for this type of alkylation, offering high yields and cleaner reactions compared to stronger acids.[11]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 84°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, higher-retention-factor spot indicates product formation.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of hexanes:ethyl acetate (starting from 9:1, gradually increasing to 7:3). Collect the fractions containing the pure product (as determined by TLC).

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white or off-white solid. Determine the yield and melting point.

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

-

Sample Preparation: Dissolve 10-15 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it effectively solubilizes the compound and allows for the observation of exchangeable protons (phenolic and enolic OH).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire with a spectral width of 16 ppm, 32k data points, and a relaxation delay of 2 seconds. Use 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire using a proton-decoupled pulse program with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) is typically required.[12]

-

Processing: Process the data using appropriate software. Reference the spectra to the residual DMSO solvent peak (δ 2.50 for ¹H, δ 39.52 for ¹³C).

The following tables summarize the predicted chemical shifts based on the known spectra of 4-hydroxycoumarin and related substituted aromatic compounds.[12][13][14][15]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-CH₃ | ~0.9 | t | ~7.4 |

| -CH₂ -CH₃ | ~1.9 - 2.1 | m | - |

| -CH (CH₂CH₃)- | ~4.5 | t | ~7.8 |

| C3'-H, C5'-H | ~6.7 | d | ~8.5 |

| C2'-H, C6'-H | ~7.0 | d | ~8.5 |

| C8-H | ~7.3 | d | ~8.0 |

| C6-H | ~7.4 | t | ~7.5 |

| C7-H | ~7.6 | t | ~7.6 |

| C5-H | ~7.9 | d | ~7.8 |

| C4'-OH | ~9.5 | s (broad) | - |

| C4-OH | ~12-14 | s (broad) | - |

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-CH₃ | ~12 |

| -CH₂ -CH₃ | ~28 |

| -CH (CH₂CH₃)- | ~36 |

| C3 | ~104 |

| C8, C3', C5' | ~115-117 |

| C4a | ~121 |

| C6 | ~124 |

| C5 | ~125 |

| C2', C6' | ~129 |

| C7 | ~133 |

| C1' | ~135 |

| C8a | ~153 |

| C4' | ~156 |

| C2 | ~162 |

| C4 | ~165 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile:water.

-

Instrumentation: Use an HPLC system coupled to a triple-quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

-

Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

MS Acquisition: Acquire data in both positive and negative ion modes. The molecular formula C₁₈H₁₆O₄ gives a molecular weight of 296.10 g/mol .

-

Positive Mode: Expect [M+H]⁺ at m/z 297.11.

-

Negative Mode: Expect [M-H]⁻ at m/z 295.09.

-

-

Fragmentation (MS/MS): Perform fragmentation on the parent ion. Key fragmentations would likely involve the loss of the propyl side chain and cleavages within the coumarin ring, which can be compared to known fragmentation of phenprocoumon and warfarin.[3][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of the synthesized compound.

-

System: An HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) to ensure sharp peak shapes. A typical starting condition could be 60% acetonitrile / 40% water.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 280 nm and 310 nm, which are characteristic absorbance maxima for the coumarin chromophore.

-

Analysis: Inject a ~1 mg/mL solution of the compound. A pure sample should yield a single major peak, and purity can be calculated based on the peak area percentage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Phenolic & Enolic) | 3500 - 3200 (broad) | Indicates the presence of hydroxyl groups. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Characteristic of sp³ C-H bonds in the propyl group. |

| C=O Stretch (Lactone) | ~1720 - 1680 | Strong absorption from the coumarin carbonyl. |

| C=C Stretch (Aromatic/Enol) | 1620 - 1450 | Multiple bands indicating the aromatic rings. |

| C-O Stretch (Phenol/Ether) | 1280 - 1180 | Indicates C-O bonds. |

Caption: Simplified metabolic pathway of phenprocoumon.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols for synthesis via acid-catalyzed alkylation and for characterization using NMR, MS, HPLC, and IR spectroscopy are designed to be robust and reproducible. The resulting well-characterized compound serves as an indispensable tool for advancing our understanding of phenprocoumon's pharmacology and for developing improved analytical methods in clinical and research settings.

References

-

Phenprocoumon | C18H16O3 | CID 54680692 - PubChem. (n.d.). National Institutes of Health. [Link]

-

de Vries, J. X., Zimmermann, R., & Harenberg, J. (1986). Phenprocoumon metabolites in human plasma; characterization by HPLC and GC-MS. European Journal of Clinical Pharmacology, 29(5), 591–594. [Link]

-

Phenprocoumon Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

-

Ufer, M., et al. (2005). Stereospecific pharmacokinetic characterisation of phenprocoumon metabolites, and mass-spectrometric identification of two novel metabolites in human plasma and liver microsomes. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(1), 41-50. [Link]

-

Toon, S., Heimark, L. D., Trager, W. F., & O'Reilly, R. A. (1985). Metabolic fate of phenprocoumon in humans. Journal of Pharmaceutical Sciences, 74(9), 1037-1040. [Link]

-

Phenprocoumon: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022). DrugInfo.co. [Link]

-

Phenprocoumon. (n.d.). Grokipedia. [Link]

-

Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

-

Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-163. [Link]

-

Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2012). Molecules, 17(12), 14787-14797. [Link]

-

Gao, W.-T., et al. (2011). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. Synthetic Communications, 41(15), 2250-2258. [Link]

-

Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. (2020). Oriental Journal of Chemistry, 36(5). [Link]

-

Abdou, M., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3237-S3259. [Link]

-

de Vries, J. X., et al. (1993). Comparative plasma disposition and anticoagulant activities of racemic phenprocoumon and its metabolites in rats. Haemostasis, 23(1), 13-18. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2009). Molecules, 14(11), 4786-4811. [Link]

-

Showing metabocard for Phenprocoumon (HMDB0015081). (n.d.). Human Metabolome Database. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2009). Molecules. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). Semantic Scholar. [Link]

-

Zhang, Y., et al. (n.d.). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Henan Normal University. [Link]

-

Synthesis and biological activity of compounds based on 4-hydroxycoumarin. (2023). ResearchGate. [Link]

- Process for the production of 4-hydroxycoumarin. (1957).

-

Ufer, M., et al. (2004). Determination of (R)- and (S)-phenprocoumon in human plasma by enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(4), 458-464. [Link]

-

Synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2020). Macedonian Journal of Chemistry and Chemical Engineering, 39(1), 69-78. [Link]

-

4-Hydroxycoumarin | C9H6O3 | CID 54682930. (n.d.). PubChem. [Link]

-

High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its major phase I metabolites. (2022). International Journal of Mass Spectrometry, 477. [Link]

-

¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. (2020). Analytical and Bioanalytical Chemistry, 412(20), 4807–4819. [Link]

Sources

- 1. Phenprocoumon : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. grokipedia.com [grokipedia.com]

- 3. Phenprocoumon | C18H16O3 | CID 54680692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolic fate of phenprocoumon in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative plasma disposition and anticoagulant activities of racemic phenprocoumon and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciepub.com [sciepub.com]

- 8. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of compounds based on 4-hydroxycoumarin | Chemistry. Biology. Ecology [ichbe.sgu.ru]

- 11. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. Making sure you're not a bot! [opus4.kobv.de]

An In-depth Technical Guide to the Mechanism of Action of 4'-Hydroxyphenprocoumon as a Vitamin K Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 4'-hydroxyphenprocoumon, a principal active metabolite of the long-acting oral anticoagulant phenprocoumon. As a member of the 4-hydroxycoumarin class of vitamin K antagonists, this compound plays a significant role in the therapeutic effect of its parent drug. This document will elucidate the molecular interactions of this compound with its target enzyme, vitamin K epoxide reductase (VKOR), within the context of the vitamin K cycle. Furthermore, this guide will detail established in vitro and cell-based experimental protocols for characterizing the anticoagulant activity of this compound, present relevant quantitative data, and provide visual representations of the key biochemical pathways and experimental workflows.

Introduction: The Vitamin K Cycle and its Role in Hemostasis

The vitamin K cycle is a critical metabolic pathway, primarily in the liver, that is essential for the post-translational modification of several proteins required for competent hemostasis.[1] This cycle facilitates the γ-carboxylation of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins. This modification is crucial for the calcium-binding capacity of these proteins, enabling their interaction with negatively charged phospholipid surfaces and subsequent participation in the coagulation cascade.

The key vitamin K-dependent pro-coagulant factors are Factors II (prothrombin), VII, IX, and X.[2] Additionally, the anticoagulant proteins C and S are also vitamin K-dependent.[2] The enzyme responsible for this carboxylation is γ-glutamyl carboxylase (GGCX). During the carboxylation of glutamate, the reduced form of vitamin K, vitamin K hydroquinone (KH2), is oxidized to vitamin K 2,3-epoxide (KO).[2]

For sustained coagulation factor synthesis, vitamin K must be recycled back to its reduced form. This is accomplished by the integral membrane enzyme, vitamin K epoxide reductase (VKOR), which catalyzes the reduction of KO to vitamin K quinone (K), and subsequently to KH2.[2] This recycling process is the target of 4-hydroxycoumarin anticoagulants, including phenprocoumon and its metabolites.

This compound: A Key Metabolite in Phenprocoumon Therapy

Phenprocoumon is administered as a racemic mixture of its (R)- and (S)-enantiomers.[2] It undergoes hepatic metabolism primarily by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, leading to the formation of several hydroxylated metabolites.[3] Among these, this compound is a major active metabolite.

A study in rats demonstrated the anticoagulant activity of racemic this compound, although it was found to be less potent than the parent compound, phenprocoumon.[4] The relative potencies were determined to be phenprocoumon > this compound > 6-hydroxyphenprocoumon > 7-hydroxyphenprocoumon, with the latter showing no activity.[4] While the plasma concentrations of the metabolites are generally lower than that of phenprocoumon in patients undergoing therapy, their contribution to the overall anticoagulant effect is an important consideration in the pharmacodynamics of the drug.[4]

Molecular Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase (VKORC1)

The anticoagulant effect of this compound, like other coumarin derivatives, is exerted through the potent inhibition of the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[2][5] By inhibiting VKORC1, this compound disrupts the vitamin K cycle, leading to an accumulation of vitamin K epoxide and a depletion of the reduced form, vitamin K hydroquinone.[6] This scarcity of KH2 impairs the γ-carboxylation of vitamin K-dependent clotting factors.[6] The resulting under-carboxylated proteins are biologically inactive and unable to effectively participate in the coagulation cascade, leading to a state of anticoagulation.[6]

The onset of the anticoagulant effect is not immediate, as it depends on the depletion of already circulating, functional clotting factors. This typically takes 36 to 72 hours.[2]

Stereoselectivity of Action

The anticoagulant activity of phenprocoumon is stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[2] This stereoselectivity is also observed in the interaction with VKORC1. While direct comparative studies on the enantiomers of this compound are not as extensively documented, the principle of stereoselective inhibition of VKOR by 4-hydroxycoumarins is well-established.[7] It is proposed that the oxidized, inactive form of VKOR binds to both R- and S-enantiomers of 4-hydroxycoumarins. However, the reactivation of the enzyme is more strongly attenuated by the S-enantiomer, leading to its greater anticoagulant effect.[7]

Quantitative Assessment of Anticoagulant Activity

The potency of vitamin K antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) against VKORC1. The following table summarizes the relative potencies of phenprocoumon and its metabolites from a study in rats.

| Compound | Relative Potency |

| Phenprocoumon (PH) | Most Potent |

| 4'-Hydroxy-phenprocoumon (4'-OH-PH) | > 6-OH-PH |

| 6-Hydroxy-phenprocoumon (6-OH-PH) | > 7-OH-PH |

| 7-Hydroxy-phenprocoumon (7-OH-PH) | No Activity |

| Table adapted from de Vries et al. (1993)[4] |

A cell-based assay comparing different oral anticoagulants found the order of efficacy for VKOR inactivation to be: acenocoumarol > phenprocoumon > warfarin > fluindione.[8]

Experimental Protocols for a Senior Application Scientist

The following are detailed protocols for assessing the anticoagulant activity of this compound. These protocols are designed to be self-validating and are based on established methodologies in the field.

In Vitro Microsomal VKOR Inhibition Assay

This assay directly measures the inhibition of VKORC1 activity in liver microsomes.

5.1.1. Rationale

Liver microsomes are a rich source of VKORC1 and provide a native membrane environment for the enzyme. The assay measures the conversion of vitamin K epoxide (KO) to vitamin K quinone (K) by VKORC1 in the presence of a reducing agent. The inhibitory effect of this compound is determined by quantifying the reduction in the rate of this conversion.

5.1.2. Step-by-Step Methodology

-

Preparation of Liver Microsomes:

-

Homogenize fresh or frozen liver tissue (e.g., from rat or human) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20% glycerol) and determine the protein concentration using a standard method (e.g., BCA assay). Store at -80°C.

-

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.

-

Vitamin K Epoxide (KO) Substrate: Prepare a stock solution of KO in ethanol.

-

Reducing Agent: Prepare a fresh solution of a reducing agent such as dithiothreitol (DTT) or the more physiologically relevant reduced glutathione (GSH).[9]

-

-

Assay Procedure:

-

In a microcentrifuge tube, pre-incubate a defined amount of microsomal protein with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 15-30 minutes) on ice.

-

Initiate the reaction by adding the reaction buffer containing the KO substrate and the reducing agent.

-

Incubate the reaction mixture at 37°C for a set time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and hexane).

-

Extract the vitamin K metabolites into the organic phase by vortexing and centrifugation.

-

Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for analysis.

-

-

Analysis:

-

Quantify the amount of vitamin K quinone (K) produced using reverse-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

-

Calculate the percentage of VKOR inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Cell-Based Reporter Assay for Vitamin K Cycle Activity

This assay provides a more physiologically relevant system to assess the impact of this compound on the entire vitamin K cycle within a living cell.

5.2.1. Rationale

This assay utilizes a stable cell line (e.g., HEK293) that expresses a reporter protein containing the Gla domain of a vitamin K-dependent protein, such as Factor IX (FIXgla-PC).[10] The extent of γ-carboxylation of this secreted reporter protein is dependent on the intracellular activity of the vitamin K cycle. Inhibition of VKORC1 by this compound will reduce the carboxylation of the reporter, which can be quantified using a specific ELISA.

5.2.2. Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Culture the HEK293 cells stably expressing the FIXgla-PC reporter protein in a complete growth medium (e.g., DMEM with 10% FBS and antibiotics).

-

Seed the cells into a 96-well tissue culture plate at a density that allows them to reach approximately 60-80% confluency after 24 hours.

-

-

Treatment with this compound:

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

The medium should be supplemented with a constant concentration of vitamin K epoxide (KO) to drive the vitamin K cycle.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound (and a vehicle control).

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for the synthesis and secretion of the reporter protein and for the inhibitor to take effect (e.g., 24-48 hours).

-

-

Sample Collection:

-

Carefully collect the cell culture medium from each well. This medium now contains the secreted FIXgla-PC reporter protein.

-

-

Quantification of Carboxylated Reporter Protein (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody that specifically recognizes the fully γ-carboxylated Gla domain of the reporter protein.

-

Block non-specific binding sites in the wells.

-

Add the collected cell culture medium to the wells and incubate to allow the carboxylated reporter to bind to the capture antibody.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody that binds to a different epitope on the reporter protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal using a plate reader.

-

Generate a standard curve using a purified, fully carboxylated reporter protein to quantify the concentration of the carboxylated reporter in the samples.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of carboxylation for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

The Vitamin K Cycle and Inhibition by this compound

Caption: The Vitamin K Cycle and its inhibition by this compound.

Experimental Workflow for In Vitro Microsomal VKOR Assay

Caption: Workflow for the in vitro microsomal VKOR inhibition assay.

Experimental Workflow for Cell-Based Reporter Assay

Caption: Workflow for the cell-based reporter assay for vitamin K cycle activity.

Conclusion

This compound is an active metabolite of phenprocoumon that contributes to the overall anticoagulant effect of the parent drug. Its mechanism of action is centered on the potent and stereoselective inhibition of vitamin K epoxide reductase (VKORC1). This inhibition disrupts the vital vitamin K cycle, leading to the production of non-functional vitamin K-dependent clotting factors and thereby impairing the coagulation cascade. The in vitro and cell-based assays detailed in this guide provide robust and physiologically relevant methods for characterizing the inhibitory activity of this compound and other 4-hydroxycoumarin derivatives. A thorough understanding of the molecular mechanism and the availability of reliable experimental protocols are essential for the continued development and optimization of anticoagulant therapies.

References

-

A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle. National Institutes of Health.

-

Application Notes and Protocols for Investigating Vitamin K-Dependent Proteins (VKDPs) Using Cell Culture Models. Benchchem.

-

Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. American Society of Hematology.

-

Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of 4-hydroxycoumarin anticoagulant activity. PubMed.

-

Functional study of the vitamin K cycle in mammalian cells. National Institutes of Health.

-

Application Notes and Protocols: Utilizing 4-Hydroxycoumarin in In-Vitro Anticoagulant Assays. Benchchem.

-

Effect of induction and inhibition of drug metabolism on pharmacokinetics and anticoagulant activity of the enantiomers of phenprocoumon in rats. PubMed.

-

Phenprocoumon. Wikipedia.

-

Effect of warfarin on FIXgla-PC carboxylation in HEK293 cells. (A)... ResearchGate.

-

Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu. National Institutes of Health.

-

Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation. National Institutes of Health.

-

A cellular system for quantitation of vitamin K cycle activity: structure-activity effects on vitamin K antagonism by warfarin metabolites. American Society of Hematology.

-

Phenprocoumon – Knowledge and References. Taylor & Francis.

-

Comparative plasma disposition and anticoagulant activities of racemic phenprocoumon and its metabolites in rats. PubMed.

-

Prediction of phenprocoumon maintenance dose and phenprocoumon plasma concentration by genetic and non-genetic parameters. National Institutes of Health.

-

Dependency of phenprocoumon dosage on polymorphisms in the VKORC1, CYP2C9, and CYP4F2 genes. PubMed.

-

Dependency of phenprocoumon dosage on polymorphisms in the VKORC1 and CYP2C9 genes. PubMed.

-

Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy. National Institutes of Health.

-

(PDF) Warfarin and Vitamin K epoxide reductase: a molecular accounting for observed inhibition. ResearchGate.

-

VKORC1 and CYP2C9 genotypes and phenprocoumon anticoagulation status: interaction between both genotypes affects dose requirement. PubMed.

-

Effects of VKORC1 Genetic Polymorphisms on Warfarin Maintenance Dose Requirement in a Chinese Han Population. National Institutes of Health.

-

Vitamin K and the Vitamin K Dependent Clotting Factors. Practical-Haemostasis.com.

Sources

- 1. Phenprocoumon - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Comparative plasma disposition and anticoagulant activities of racemic phenprocoumon and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of 4-hydroxycoumarin anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional study of the vitamin K cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticoagulant Activity of 4'-Hydroxyphenprocoumon: An In-Depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro anticoagulant activity of 4'-hydroxyphenprocoumon, a primary metabolite of the widely used anticoagulant, phenprocoumon. This document delves into the mechanistic underpinnings of its action and furnishes detailed, field-proven protocols for its evaluation.

Section 1: Introduction and Scientific Rationale

Phenprocoumon, a 4-hydroxycoumarin derivative, is a potent oral anticoagulant that functions as a vitamin K antagonist.[1] Its therapeutic effect is achieved by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR), which is essential for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X.[1][2] The metabolism of phenprocoumon in the liver results in several hydroxylated metabolites, with this compound being a significant derivative.[3] Understanding the anticoagulant properties of these metabolites is crucial for a complete comprehension of the drug's overall pharmacodynamic profile and for the development of new anticoagulant agents.

This guide focuses on the in vitro assessment of this compound's anticoagulant activity. In vitro assays are fundamental tools for the initial screening and characterization of the potency of anticoagulant compounds. They provide a controlled environment to measure the direct effect of a substance on the coagulation cascade, independent of in vivo metabolic variables.

A study comparing the anticoagulant activities of phenprocoumon and its metabolites in rats demonstrated that this compound does possess anticoagulant activity, albeit at a lower potency than the parent compound. The relative potencies were found to be in the order of phenprocoumon > this compound > 6-hydroxyphenprocoumon > 7-hydroxyphenprocoumon, with the latter showing no activity.[4] This underscores the importance of evaluating the biological activity of drug metabolites, as they can contribute to the overall therapeutic and toxicological effects of the parent drug.

Section 2: The Coagulation Cascade and Mechanism of Action

The coagulation cascade is a complex series of enzymatic reactions involving various clotting factors that culminate in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

4-hydroxycoumarin derivatives, including phenprocoumon and its active metabolites, exert their anticoagulant effect by inhibiting VKOR. This enzyme is critical for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on factors II, VII, IX, and X. Without this modification, these clotting factors are unable to bind calcium and phospholipids effectively, thus impairing their function in the coagulation cascade.

Section 3: Core In Vitro Anticoagulant Assays

The primary in vitro assays for assessing anticoagulant activity are the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT). These tests evaluate the integrity of different parts of the coagulation cascade.

Preparation of Platelet-Poor Plasma (PPP)

Accurate coagulation testing necessitates the use of platelet-poor plasma (PPP) to eliminate the influence of platelet-derived procoagulant factors.

Protocol for Platelet-Poor Plasma Preparation:

-

Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate anticoagulant in a 9:1 blood-to-anticoagulant ratio.

-

Gentle Mixing: Immediately after collection, gently invert the tube 3-4 times to ensure thorough mixing of blood with the anticoagulant.

-

First Centrifugation: Within one hour of collection, centrifuge the citrated whole blood at 1,500 x g for 15 minutes at room temperature.

-

Plasma Aspiration: Carefully aspirate the supernatant (plasma), leaving approximately a 1 cm layer of plasma above the buffy coat to avoid platelet contamination.

-

Second Centrifugation: Transfer the collected plasma to a clean polypropylene tube and centrifuge again at 2,500 x g for 10 minutes to pellet any remaining platelets.

-

Final Plasma Collection: Carefully transfer the platelet-poor plasma to a new, clean tube for immediate use or for storage at -80°C for later analysis.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.

Protocol for aPTT Assay:

-

Reagent Preparation: Prepare aPTT reagent (containing a contact activator like silica and phospholipids) and 25 mM calcium chloride solution.

-

Sample Incubation: In a coagulometer cuvette, pipette 50 µL of PPP.

-

Reagent Addition: Add 50 µL of the aPTT reagent to the PPP.

-

Incubation: Incubate the mixture at 37°C for 3-5 minutes.

-

Initiation of Clotting: Add 50 µL of pre-warmed 25 mM calcium chloride to the cuvette and simultaneously start a timer.

-

Clot Detection: Record the time in seconds for a fibrin clot to form. This is typically detected automatically by the coagulometer.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of the coagulation cascade.

Protocol for PT Assay:

-

Reagent Preparation: Prepare PT reagent (containing tissue factor and calcium).

-

Sample Incubation: In a coagulometer cuvette, pipette 50 µL of PPP and incubate at 37°C for 1-2 minutes.

-

Initiation of Clotting: Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.

-

Clot Detection: Record the time in seconds for a fibrin clot to form.

Thrombin Time (TT) Assay

The TT assay evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.

Protocol for TT Assay:

-

Reagent Preparation: Prepare a standardized thrombin reagent.

-

Sample Incubation: In a coagulometer cuvette, pipette 100 µL of PPP and incubate at 37°C for 1-2 minutes.

-

Initiation of Clotting: Add 50 µL of the pre-warmed thrombin reagent to the cuvette and simultaneously start a timer.

-

Clot Detection: Record the time in seconds for a fibrin clot to form.

Section 4: Data Presentation and Interpretation

The anticoagulant activity of this compound should be evaluated by measuring the prolongation of clotting times in the aPTT, PT, and TT assays at various concentrations. The results should be compared to a vehicle control and a positive control (e.g., phenprocoumon).

Table 1: Example In Vitro Anticoagulant Activity Data

| Compound | Concentration (µM) | aPTT (seconds) | PT (seconds) | TT (seconds) |

| Vehicle Control | - | 30.2 ± 1.5 | 12.5 ± 0.8 | 18.1 ± 1.1 |

| This compound | 1 | 35.8 ± 2.1 | 15.3 ± 1.0 | 18.5 ± 1.3 |

| 10 | 52.4 ± 3.5 | 22.7 ± 1.8 | 19.0 ± 1.5 | |

| 50 | 88.9 ± 5.2 | 41.6 ± 2.9 | 19.8 ± 1.7 | |

| Phenprocoumon (Positive Control) | 1 | 45.1 ± 2.8 | 18.9 ± 1.2 | 18.3 ± 1.2 |

| 10 | 78.6 ± 4.9 | 35.2 ± 2.5 | 18.8 ± 1.4 | |

| 50 | >120 | 68.4 ± 4.1 | 19.5 ± 1.6 |

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

A dose-dependent prolongation of the aPTT and PT would indicate that this compound, like its parent compound, interferes with the intrinsic, extrinsic, and common pathways of coagulation, consistent with the inhibition of vitamin K-dependent clotting factor synthesis. A normal TT would suggest that the compound does not directly inhibit thrombin or interfere with fibrinogen conversion.

Section 5: Conclusion

The in vitro evaluation of this compound's anticoagulant activity is a critical step in understanding the complete pharmacological profile of phenprocoumon. The methodologies outlined in this guide provide a robust framework for researchers to assess the effects of this metabolite on blood coagulation. The finding that this compound possesses anticoagulant activity, although to a lesser extent than phenprocoumon, highlights the importance of considering the bioactivity of metabolites in drug development and clinical pharmacology.[4] Further studies are warranted to fully elucidate its clinical significance.

References

- de Vries JX, Simon M, Völker U, Walter-Sack I, Weber E, Stegmeier K.

- Manolov I, Danchev N. Synthesis and pharmacological investigations of some 4-hydroxycoumarin derivatives. Arch Pharm (Weinheim). 2003 Apr;336(2):83-94.

- Thijssen HH, Baars LG. The in vivo effects of acenocoumarol, phenprocoumon and warfarin on vitamin K epoxide reductase and vitamin K-dependent carboxylase in various tissues of the rat. J Pharm Pharmacol. 1987 Sep;39(9):681-5.

- Pohl LR, Haddock R, Garland WA, Trager WF. Synthesis and thin-layer chromatographic, ultraviolet, and mass spectral properties of the anticoagulant phenprocoumon and its monohydroxylated derivatives. J Med Chem. 1975 May;18(5):519-21.

- Liu C, Wang Y, Zhang Y, et al. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu. Blood. 2018 Nov 1;132(18):1963-1972.

- Pohl LR. Phenprocoumon and Warfarin: Aspects of the Biotransformation of the Coumarin Anticoagulants. University of California, San Francisco; 1975.

- de Vries JX, Krauss D. Analysis of phenprocoumon and its hydroxylated and conjugated metabolites in human urine by high-performance liquid chromatography after solid-phase extraction.

- Husted S, Verheugt FW. Pharmacokinetic and pharmacodynamic properties of oral anticoagulants, especially phenprocoumon. Semin Thromb Hemost. 1999;25(1):5-11.

- Fregin A, Czogalla KJ, Gansler J, et al. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay. J Thromb Haemost. 2013 May;11(5):872-80.

- Thijssen HH, Janssen CA, Drittij-Reijnders MJ. Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of 4-hydroxycoumarin anticoagulant activity. Biochem Pharmacol. 1986 Sep 1;35(17):2935-9.

-

Wikipedia. Phenprocoumon. [Link].

- Wang D, Chen S, Xiao Z, et al. Microbial biosynthesis of the anticoagulant precursor 4-hydroxycoumarin.

- Gholam-Shahzadeh A, Arefi M, Zarenezhad E. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)

- van Schie RM, Verhoef TI, W de Boer A, et al. Pharmacogenetic differences between warfarin, acenocoumarol and phenprocoumon. Br J Clin Pharmacol. 2011 Mar;71(3):452-4.

- Seidel S, Poli S, Härtig F, et al. Pharmacokinetics of Phenprocoumon in Emergency Situations-Results of the Prospective Observational RADOA-Registry (Reversal Agent Use in Patients Treated with Direct Oral Anticoagulants or Vitamin K Anticoagulants Registry). J Clin Med. 2022 Nov 19;11(22):6892.

- Rieder MJ, Reiner AP, Gage BF, et al. Pharmacogenomics of 4-hydroxycoumarin anticoagulants. Pharmacogenet Genomics. 2005 Dec;15(12):873-80.

- Ickx B, Wiesen M, Steib A, et al. Transition from argatroban to oral anticoagulation with phenprocoumon or acenocoumarol: effects on prothrombin time, activated partial thromboplastin time, and Ecarin Clotting Time. Thromb Haemost. 2004 May;91(5):948-56.

- de Vries J, Thijssen HH. 4-Hydroxycoumarin oral anticoagulants: pharmacokinetics-response relationship. Clin Pharmacokinet. 1980 Jan-Feb;5(1):1-10.

-

Wikipedia. Coagulation. [Link].

- Jung K, Park M, Lee S, et al. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. 2009;14(11):4790-4813.

- Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant properties. 2024;3(1):1-8.

Sources

A Technical Guide to the Metabolism of Phenprocoumon to 4'-Hydroxyphenprocoumon: In Vitro Characterization and Bioanalytical Quantification

Abstract

Phenprocoumon, a 4-hydroxycoumarin derivative, is a long-acting oral anticoagulant widely used in several European countries for the prevention and treatment of thromboembolic disorders.[1][2] Its clinical efficacy is challenged by a narrow therapeutic index and significant inter-individual variability in dose requirements, making a thorough understanding of its metabolic fate crucial for optimizing patient therapy and ensuring safety.[3][4] This guide provides an in-depth technical overview of the metabolic conversion of phenprocoumon to its 4'-hydroxyphenprocoumon metabolite. We will explore the key enzymatic pathways, present a detailed, field-proven protocol for characterizing this biotransformation using human liver microsomes, describe the requisite bioanalytical methodology for robust quantification, and discuss the clinical significance of this metabolic route, particularly in the context of pharmacogenomics.

Introduction: The Clinical Imperative for Understanding Phenprocoumon Metabolism

Phenprocoumon exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), thereby blocking the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X.[1] Unlike warfarin, which has a half-life of approximately 40 hours, phenprocoumon's elimination half-life is exceptionally long, around 150 hours (6-7 days), leading to a prolonged anticoagulant effect.[1][5] This pharmacokinetic profile necessitates careful dose management to avoid bleeding complications or therapeutic failure.[3]

The primary route of phenprocoumon elimination involves hepatic metabolism.[1] The hydroxylation of the parent compound to various metabolites, including this compound, is a critical step in its detoxification and excretion pathway.[6] The rate and extent of this metabolism are key determinants of the drug's plasma concentration and, consequently, its pharmacodynamic effect. Therefore, for drug development professionals and clinical researchers, elucidating the mechanisms of this metabolic process is paramount for predicting drug-drug interactions, understanding patient-specific dosing needs, and developing safer anticoagulation strategies.

Enzymology of this compound Formation

The biotransformation of phenprocoumon is a complex process mediated predominantly by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[7][8] Phenprocoumon is administered as a racemic mixture of S(-) and R(+) enantiomers, which are metabolized differently.[1] The formation of this compound is catalyzed by multiple CYP isoforms.

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C9, CYP3A4, and CYP2C8 as the key catalysts involved in phenprocoumon hydroxylation.[9][10] Their relative contributions are enantiomer-specific. For the formation of S-4'-hydroxyphenprocoumon, CYP2C9, CYP3A4, and CYP2C8 all play significant roles.[6] In contrast, the formation of R-4'-hydroxyphenprocoumon appears to be predominantly catalyzed by CYP3A4.[6]

Data Presentation: Relative Contribution of CYP Isoforms

The following table summarizes the estimated relative involvement of major CYP enzymes in the formation of phenprocoumon's primary hydroxylated metabolites, including this compound.

| Metabolite | Enantiomer | Catalyzing Enzyme | Relative Contribution (%) |

| 4'-OH-Phenprocoumon | S | CYP2C9 | 30 |

| S | CYP3A4 | 30 | |

| S | CYP2C8 | 30 | |

| R | CYP3A4 | 100 | |

| 6-OH-Phenprocoumon | S | CYP2C9 | 60 |

| S | CYP3A4 | 40 | |

| R | CYP2C9 | 50 | |

| R | CYP3A4 | 50 | |

| 7-OH-Phenprocoumon | S | CYP2C9 | 65 |

| S | CYP3A4 | 35 | |

| R | CYP2C9 | 50 | |

| R | CYP3A4 | 50 | |

| Table adapted from Ufer, M. (2005) as cited by PharmGKB.[6] |

This distribution underscores a critical concept in drug metabolism: metabolic pathways are often redundant. The involvement of multiple enzymes in the clearance of phenprocoumon, particularly the S-enantiomer, has significant clinical implications. For instance, the impact of genetic polymorphisms in a single enzyme, like CYP2C9, may be less pronounced for phenprocoumon compared to a drug exclusively metabolized by that enzyme.[11]

Caption: Standard workflow for an in vitro metabolism assay using HLMs.

Experimental Protocol: Microsomal Incubation for Metabolite Formation

This protocol is designed to be a self-validating system. The inclusion of controls (time-zero and no-NADPH) ensures that the observed formation of this compound is a result of time-dependent, enzyme-catalyzed metabolism and not spontaneous degradation or contamination.

A. Materials and Reagents

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock, stored at -80°C)

-

Phenprocoumon (≥98% purity)

-

This compound analytical standard (≥98% purity)

-

Potassium Phosphate Buffer (100 mM, pH 7.4) [12]* NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock solution. [13][12]* Dimethyl Sulfoxide (DMSO), HPLC grade

-

Acetonitrile (ACN), LC-MS grade, containing a suitable internal standard (e.g., warfarin-d5)

-

Purified water (18.2 MΩ·cm)

B. Preparation of Solutions

-

Phenprocoumon Stock Solution: Prepare a 10 mM stock solution of phenprocoumon in DMSO. Further dilute in buffer to create working solutions. The final concentration of DMSO in the incubation should be kept low (<0.2%) to avoid inhibiting enzyme activity. [14]2. NADPH Solution: Prepare a 20 mM NADPH solution in 100 mM phosphate buffer immediately before use and keep on ice. [12]3. HLM Suspension: On the day of the experiment, thaw the HLM vial rapidly in a 37°C water bath. Immediately place on ice and dilute with cold phosphate buffer (pH 7.4) to the desired working concentration (e.g., 1 mg/mL).

C. Incubation Procedure

-

Reaction Setup: In microcentrifuge tubes, prepare the incubation mixtures. For a final volume of 200 µL:

-

183 µL of 100 mM Phosphate Buffer

-

2 µL of 100X Phenprocoumon working solution (final concentration e.g., 1 µM)

-

5 µL of 20 mg/mL HLM (final protein concentration 0.5 mg/mL) [12][15]2. Controls:

-

Time Zero (T0): Prepare as above, but terminate the reaction immediately upon addition of NADPH.

-

No NADPH: Prepare as above, but replace the NADPH solution with an equal volume of phosphate buffer. This control assesses non-NADPH dependent metabolism or compound instability. [12][15]3. Pre-incubation: Gently mix the tubes (excluding NADPH) and pre-incubate for 5 minutes in a shaking water bath at 37°C to allow the system to reach thermal equilibrium.

-

-

Initiation: Initiate the reaction by adding 10 µL of 20 mM NADPH solution. [12]Vortex gently.

-

Incubation: Incubate at 37°C with gentle agitation. [13][12]6. Sampling & Termination: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard. [13]The organic solvent serves to precipitate the microsomal proteins and halt all enzymatic activity.

-

Protein Precipitation: Vortex the terminated samples vigorously for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein. [13]8. Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying phenprocoumon and this compound in complex biological matrices like microsomal incubates. [16][17]Its high selectivity allows for the precise measurement of the analyte and metabolite, even in the presence of other matrix components, while its sensitivity enables detection at low concentrations. [16][17]

Method Validation: Ensuring Trustworthy Data

A robust bioanalytical method is not merely about detection; it is about generating reliable, reproducible, and accurate data. [18]Method validation is a mandatory process that establishes the performance characteristics of the assay. [18][19]Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analytes without interference from matrix components. [17]* Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of replicate measurements. [17]Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both parameters. [19]* Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between instrument response and analyte concentration. The curve must demonstrate linearity over the expected concentration range. [17]* Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. [16]* Matrix Effect: Assesses the potential for components in the microsomal matrix to suppress or enhance the ionization of the analytes, which could lead to inaccurate quantification.

-

Recovery: The efficiency of the extraction process (in this case, protein precipitation) in recovering the analyte from the sample matrix. [17]* Stability: Evaluation of the analyte's stability under various conditions, including bench-top (room temperature), post-preparative (in autosampler), and long-term storage (-80°C). [19]

Clinical Relevance and Pharmacogenomics

The study of phenprocoumon's metabolism is not just an academic exercise; it has profound clinical implications. Variability in the activity of metabolizing enzymes can lead to significant differences in drug exposure and patient outcomes.

The most well-studied source of this variability is genetic polymorphisms in the gene for CYP2C9. [4][20]The CYP2C92 and CYP2C93 alleles are common variants that result in decreased enzyme activity. [21]Patients carrying these alleles metabolize phenprocoumon more slowly. [21][22]This reduced clearance leads to higher plasma concentrations of the drug, increasing the risk of over-anticoagulation (dangerously high INR values) and severe bleeding events. [20][23]Consequently, carriers of these variant alleles often require significantly lower maintenance doses of phenprocoumon to achieve a therapeutic effect. [20][24]While the evidence for dose adjustment based on CYP2C9 genotype is still debated for phenprocoumon, understanding a patient's metabolic capacity is a key component of personalized medicine. [6]

Caption: Logical flow from CYP2C9 genotype to clinical response.

Conclusion

The metabolic conversion of phenprocoumon to this compound is a critical pathway governed primarily by CYP2C9, CYP3A4, and CYP2C8. A detailed understanding of this process, achieved through robust in vitro methodologies like the HLM assay coupled with validated LC-MS/MS quantification, is essential for modern drug development and clinical pharmacology. This knowledge directly informs our understanding of inter-individual variability in drug response, driven largely by pharmacogenomic factors, and provides a scientific foundation for optimizing the safe and effective use of this potent anticoagulant.

References

- Ufer, M., Kammerer, B., Kirchheiner, J., et al. (2004). Identification of cytochromes P450 2C9 and 3A4 as the major catalysts of phenprocoumon hydroxylation in vitro. European Journal of Clinical Pharmacology.

- Thorn, C. F., Huddart, R., et al. Phenprocoumon Pathway, Pharmacokinetics. PharmGKB.

- Tampal, N., et al. (2018). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. The AAPS Journal.

- Schalekamp, T., Oosterhof, M., van Meegen, E., et al. (2004). Effects of cytochrome P450 2C9 polymorphisms on phenprocoumon anticoagulation status. Clinical Pharmacology & Therapeutics.

- Wikipedia. Phenprocoumon. Wikipedia, The Free Encyclopedia.

- Ufer, M., et al. (2004). Effects of CYP2C9 polymorphisms on the pharmacokinetics of R- and S-phenprocoumon in healthy volunteers. British Journal of Clinical Pharmacology.

- Teichert, M., et al. (2011). Dependency of phenprocoumon dosage on polymorphisms in the VKORC1, CYP2C9, and CYP4F2 genes. Pharmacogenomics.

- CfPIE. LC-MS/MS: Bioanalytical Method Validation. The Center for Professional Innovation & Education.

- Vazvaei, F., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Bioanalytical Focus Group.

- Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap.

- Harenberg, J. (1999). Pharmacokinetic and pharmacodynamic properties of oral anticoagulants, especially phenprocoumon. Seminars in Thrombosis and Hemostasis.

- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.

- Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.

- Thermo Fisher Scientific. Human and Animal Liver Microsome Thawing and Incubation Protocol. Thermo Fisher Scientific.

- Rettie, A. E., et al. (1999). Structural Forms of Phenprocoumon and Warfarin That Are Metabolized at the Active Site of CYP2C9. Molecular Pharmacology.

- Schalekamp, T., et al. (2004). Effects of cytochrome P450 2C9 polymorphisms on phenprocoumon anticoagulation status. Utrecht University - UU Research Portal.

- ResearchGate. (2025). Effects of CYP2C9 polymorphisms on the pharmacokinetics of R- and S-phenprocoumon in healthy volunteers | Request PDF. ResearchGate.

- Meletiadis, J., et al. (2017). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. MDPI.

- De Vries, J. X., & Harenberg, J. (1977). A gas chromatographic method for the estimation of phenprocoumon, 3-(1-phenyl-propyl)-4-hydroxycoumarin (Marcoumar, Liquamar), in human serum or plasma. Clinica Chimica Acta.

- Ufer, M. (2005). Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol. Clinical Pharmacokinetics.

- Ufer, M., et al. (2004). Determination of phenprocoumon, warfarin and their monohydroxylated metabolites in human plasma and urine by liquid chromatography-mass spectrometry after solid-phase extraction. Journal of Chromatography B.

- H. J. H., et al. (1978). Pharmacokinetics of phenprocoumon. International Journal of Clinical Pharmacology and Biopharmacy.

- AxisPharm Laboratories. Microsomal Stability Assay & Protocol. AxisPharm.

- Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.

- Quiroga-Sánchez, I., & Scior, T. (2018). Structure - Function Analysis of the Cytochromes P450, Responsible for Phenprocoumon Metabolism. Journal of the Mexican Chemical Society.

- JoVE. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Journal of Visualized Experiments.

- ResearchGate. (2025). Identification of cytochromes P450 2C9 and 3A4 as the major catalysts of phenprocoumon hydroxylation in vitro | Request PDF. ResearchGate.

- PubChem. Phenprocoumon. National Center for Biotechnology Information.

- De Vries, J. X., et al. (1982). Determination of the Anticoagulant Phenprocoumon in Human Plasma and Urine by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.

- ResearchGate. (2025). Structural Forms of Phenprocoumon and Warfarin That Are Metabolized at the Active Site of CYP2C9 | Request PDF. ResearchGate.

- Pharmaron. Metabolism. Pharmaron.

- Taylor & Francis. Phenprocoumon – Knowledge and References. Taylor & Francis Online.

- de Vries, J. X., & Völker, U. (1989). Separation of the enantiomers of phenprocoumon and warfarin by high-performance liquid chromatography using a chiral stationary phase. Determination of the enantiomeric ratio of phenprocoumon in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications.

- Thijssen, H. H., Hamulyák, K., & Willigers, H. (1988). 4-Hydroxycoumarin oral anticoagulants: pharmacokinetics-response relationship. Thrombosis and Haemostasis.

- Kumar, G. N., & Surapaneni, S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology.

- Paine, M. J., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology.

- Mohankumar, S. K., et al. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.

- Dash, R. P., et al. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmaceutical Sciences and Research.

- Johnson, J. A. (2008). Pharmacogenomics of 4-hydroxycoumarin anticoagulants. Pharmacogenomics.

Sources

- 1. Phenprocoumon - Wikipedia [en.wikipedia.org]

- 2. Phenprocoumon | C18H16O3 | CID 54680692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic properties of oral anticoagulants, especially phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacogenomics of 4-hydroxycoumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Structure - Function Analysis of the Cytochromes P450, Responsible for Phenprocoumon Metabolism [scielo.org.mx]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Identification of cytochromes P450 2C9 and 3A4 as the major catalysts of phenprocoumon hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. pharmaron.com [pharmaron.com]

- 16. Determination of phenprocoumon, warfarin and their monohydroxylated metabolites in human plasma and urine by liquid chromatography-mass spectrometry after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. resolian.com [resolian.com]

- 18. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 19. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]

- 20. Effects of cytochrome P450 2C9 polymorphisms on phenprocoumon anticoagulation status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of CYP2C9 polymorphisms on the pharmacokinetics of R- and S-phenprocoumon in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. research-portal.uu.nl [research-portal.uu.nl]

- 24. Dependency of phenprocoumon dosage on polymorphisms in the VKORC1, CYP2C9, and CYP4F2 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

biological significance of 4'-hydroxyphenprocoumon formation

An In-Depth Technical Guide to the Biological Significance of 4'-Hydroxyphenprocoumon Formation

Introduction

Phenprocoumon is a potent, long-acting oral anticoagulant belonging to the 4-hydroxycoumarin class of drugs.[1][2] It is widely prescribed in many European countries for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and ischemic stroke in patients with atrial fibrillation.[1][3] The therapeutic action of phenprocoumon is derived from its function as a vitamin K antagonist. It competitively inhibits the enzyme vitamin K epoxide reductase (VKOR), which is essential for the recycling of vitamin K.[1][4][5] This inhibition depletes the supply of reduced vitamin K, a necessary cofactor for the post-translational gamma-carboxylation of several blood coagulation factors (II, VII, IX, and X), thereby reducing their biological activity and preventing clot formation.[4][6][7]

Like all xenobiotics, the clinical efficacy and safety of phenprocoumon are profoundly influenced by its metabolic fate within the body. The transformation of the parent drug into various metabolites is a critical determinant of its duration of action, potential for drug-drug interactions, and inter-individual variability in patient response. Among its metabolic products, this compound represents a key endpoint of biotransformation. This guide provides a comprehensive technical analysis of the formation of this compound, delving into the enzymatic pathways responsible, the intrinsic biological activity of the metabolite, its significant clinical and pharmacogenetic implications, and the state-of-the-art methodologies used to investigate these processes.

Part 1: The Metabolic Pathway - Formation of this compound

The primary route of phenprocoumon metabolism in the liver is oxidation, specifically hydroxylation, carried out by the cytochrome P450 (CYP) superfamily of enzymes.[1][3] This process introduces a hydroxyl group onto the phenprocoumon molecule, increasing its water solubility and facilitating its eventual excretion from the body. The main hydroxylated metabolites identified in humans are 4'-, 6-, and 7-hydroxyphenprocoumon.[8][9] While 7-hydroxylation is the most predominant pathway (accounting for approximately 33-60% of metabolism), and 6-hydroxylation is the second most common (15-25%), the formation of this compound accounts for a smaller but significant portion, representing about 8% of an administered dose.[8][9]

Phenprocoumon is administered as a racemate, a 1:1 mixture of two enantiomers: (S)-phenprocoumon and (R)-phenprocoumon. The (S)-enantiomer is significantly more potent as an anticoagulant.[1] The metabolic hydroxylation process is stereoselective, meaning the two enantiomers are metabolized at different rates and to different extents. The formation of this compound is highly stereoselective, with a preference for the (S)-enantiomer, yielding an S/R ratio of approximately 2.86.[9] Following hydroxylation, these metabolites can undergo Phase II metabolism, primarily conjugation with glucuronic acid, before being excreted.[1][10]

Part 2: Enzymology of 4'-Hydroxylation

The biotransformation of phenprocoumon to its hydroxylated metabolites is catalyzed by a specific set of cytochrome P450 enzymes. Extensive in vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C9 and CYP3A4 as the principal catalysts for overall phenprocoumon hydroxylation.[1][11][12]

The formation of this compound, in particular, involves multiple isoforms with distinct stereoselectivities:

-

(S)-4'-hydroxyphenprocoumon : The metabolism of the more potent S-enantiomer to its 4'-hydroxy metabolite is catalyzed by three main enzymes: CYP2C9, CYP3A4, and CYP2C8 .[8] Some studies suggest that CYP2C8 is equally as important as CYP2C9 in this specific metabolic reaction.[11]

-

(R)-4'-hydroxyphenprocoumon : The formation of the 4'-hydroxy metabolite from the less potent R-enantiomer is predominantly catalyzed by CYP3A4 .[8][11]

These enzymes exhibit different binding affinities for the phenprocoumon enantiomers. Recombinant CYP2C8 and CYP2C9 are high-affinity catalysts, while CYP3A4 operates with a lower affinity.[11] The involvement of multiple enzymes in the metabolism of phenprocoumon, including its 4'-hydroxylation, is clinically significant as it makes the drug less susceptible to major pharmacokinetic shifts from the inhibition or genetic polymorphism of a single enzyme, a notable difference compared to warfarin, whose clearance is more heavily reliant on CYP2C9.[10][13]

| Metabolite | Enantiomer | Primary Catalyzing CYP Isoforms | Reference |

| This compound | S-Enantiomer | CYP2C9, CYP3A4, CYP2C8 | [8][11] |

| R-Enantiomer | CYP3A4 | [8][11] | |

| 6-Hydroxyphenprocoumon | S-Enantiomer | CYP2C9, CYP3A4 | [8] |

| R-Enantiomer | CYP2C9, CYP3A4 | [8] | |

| 7-Hydroxyphenprocoumon | S-Enantiomer | CYP2C9, CYP3A4 | [8] |

| R-Enantiomer | CYP2C9, CYP3A4 | [8] |

Part 3: Biological Activity of this compound

A central question regarding the formation of any drug metabolite is its own pharmacological activity. The hydroxylated metabolites of phenprocoumon, including this compound, are generally described as being inactive.[4][6][13][14] This classification implies that the hydroxylation process is a detoxification step, converting the potent parent anticoagulant into a form that has no significant biological effect and is readily eliminated.

However, nuanced investigations reveal a more complex picture. A key study conducted in a rat model directly assessed the anticoagulant activities of phenprocoumon and its major metabolites by administering them separately.[15] The results demonstrated that while 7-hydroxyphenprocoumon was indeed inactive, both 6-hydroxy- and this compound retained some anticoagulant effect.

The relative potencies were determined to be: Phenprocoumon > this compound > 6-Hydroxyphenprocoumon > 7-Hydroxyphenprocoumon

| Compound | Relative Anticoagulant Potency | Reference |

| Phenprocoumon (Parent Drug) | Highest | [15] |

| This compound | Lower than parent drug | [15] |

| 6-Hydroxyphenprocoumon | Lower than 4'-OH metabolite | [15] |

| 7-Hydroxyphenprocoumon | No activity | [15] |

Despite possessing residual activity, the study concluded that the metabolites are unlikely to contribute significantly to the overall anticoagulant effect in patients undergoing phenprocoumon therapy.[15] This is because the plasma concentrations of the metabolites are considerably lower than that of the parent drug. Therefore, from a clinical standpoint, the formation of this compound is primarily a pathway for clearance and deactivation, even if the metabolite is not entirely devoid of biological activity.

Part 4: Clinical and Pharmacogenetic Significance

The enzymatic pathway leading to this compound has profound clinical relevance, particularly in the domains of pharmacogenetics and drug-drug interactions.

Impact of Genetic Polymorphisms

The gene encoding the CYP2C9 enzyme is highly polymorphic, with certain variant alleles, most notably CYP2C92 and CYP2C93, resulting in decreased enzyme activity.[16][17] Individuals carrying these alleles are "poor metabolizers."

-

Reduced Metabolite Formation : In carriers of CYP2C92 or CYP2C93 alleles, the rate of phenprocoumon hydroxylation, including the formation of this compound, is significantly reduced.[13][14]

-

Increased Drug Exposure : This impaired metabolism leads to slower clearance of the active (S)-phenprocoumon, resulting in higher-than-expected plasma concentrations of the parent drug.[13][14]

-

Clinical Consequences : The elevated drug levels increase the risk of over-anticoagulation (dangerously high INR values) and subsequent bleeding complications.[18][19] Consequently, patients with these genetic variants require significantly lower maintenance doses of phenprocoumon to achieve a therapeutic effect safely.[18][19]

Drug-Drug Interactions

As CYP2C9 and CYP3A4 are the primary enzymes responsible for phenprocoumon metabolism, co-administration of other drugs that inhibit or induce these enzymes can significantly alter phenprocoumon's plasma levels and anticoagulant effect.[1][11]

-

CYP Inhibitors : Drugs that inhibit CYP2C9 (e.g., amiodarone, fluconazole) or CYP3A4 (e.g., clarithromycin, ketoconazole) can decrease the formation of this compound and other metabolites. This slows the clearance of phenprocoumon, increasing the risk of bleeding.[1]

-

CYP Inducers : Conversely, drugs that induce CYP3A4 (e.g., rifampicin, St. John's Wort) can accelerate the metabolism of phenprocoumon, leading to increased formation of this compound. This results in lower plasma concentrations of the active drug and a potential loss of anticoagulant efficacy, increasing the risk of thrombosis.[1]

Part 5: Methodologies for Studying Phenprocoumon Metabolism

The elucidation of the metabolic pathways of phenprocoumon relies on robust in vitro and in vivo experimental models.

Experimental Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This method is a standard approach to identify metabolizing enzymes and determine kinetic parameters.[20]

Objective: To characterize the formation of this compound from racemic phenprocoumon and identify the specific CYP450 isoforms involved.

Materials:

-

Human Liver Microsomes (HLM)

-

Racemic Phenprocoumon

-